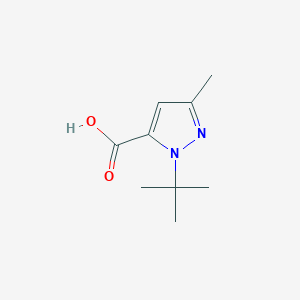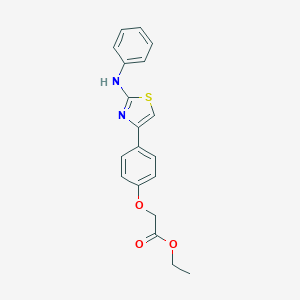
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester, also known as APTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the inhibition of the protein kinase B (AKT) signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester binds to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is its selective toxicity towards cancer cells, which minimizes the side effects on normal cells. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester also has good solubility in water, which makes it easy to administer in lab experiments. However, the synthesis of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester.
Orientations Futures
Future research on Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester should focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more efficient and cost-effective synthesis methods for Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is needed to facilitate its widespread use in research and clinical applications. Finally, the identification of biomarkers that predict the response to Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester treatment can help to personalize cancer therapy and improve patient outcomes.
Méthodes De Synthèse
The synthesis of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the reaction of 2-phenyl-4-thiazolidinone with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with ethyl bromoacetate to obtain Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester. This process yields a white crystalline solid with a melting point of 139-141°C.
Applications De Recherche Scientifique
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
Numéro CAS |
168127-30-8 |
|---|---|
Nom du produit |
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester |
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-24-16-10-8-14(9-11-16)17-13-25-19(21-17)20-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21) |
Clé InChI |
JTBAUYBFAAUYBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
Autres numéros CAS |
168127-30-8 |
Synonymes |
ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



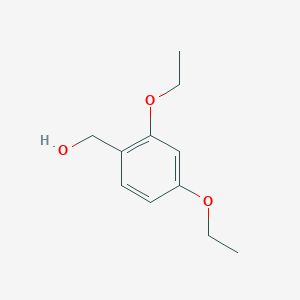
![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
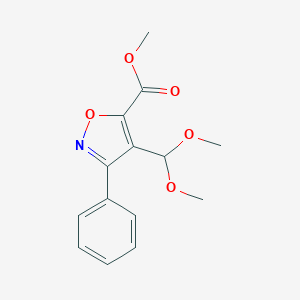
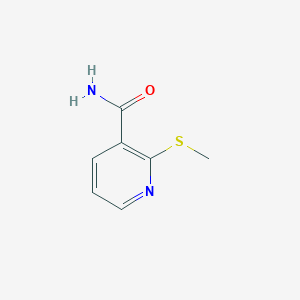
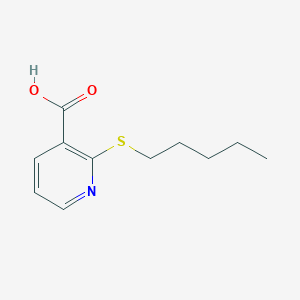
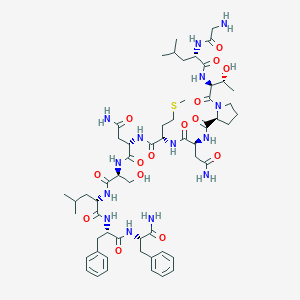
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
